molecular formula C12H16N2O3 B13942032 Tert-butyl (5-formylpyridin-3-YL)(methyl)carbamate

Tert-butyl (5-formylpyridin-3-YL)(methyl)carbamate

Cat. No.: B13942032
M. Wt: 236.27 g/mol
InChI Key: LTSJISMYBGIVBI-UHFFFAOYSA-N
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Description

Tert-butyl (5-formylpyridin-3-yl)(methyl)carbamate is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is characterized by the presence of a tert-butyl group, a formyl group attached to a pyridine ring, and a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-formylpyridin-3-yl)(methyl)carbamate typically involves the reaction of 5-formylpyridine with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-formylpyridin-3-yl)(methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl (5-formylpyridin-3-yl)(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (5-formylpyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-formylpyridin-3-yl)(methyl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the tert-butyl group and the formylpyridine ring makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl N-(5-formylpyridin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14(4)10-5-9(8-15)6-13-7-10/h5-8H,1-4H3

InChI Key

LTSJISMYBGIVBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1)C=O

Origin of Product

United States

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